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Compound of Interest

Compound Name: CCT367766

Cat. No.: B606558 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the off-target profile of the pirin degrader CCT367766 against other

known pirin-targeting compounds. The following sections present supporting experimental data,

detailed methodologies, and visual representations of key processes to facilitate a

comprehensive understanding of CCT367766's selectivity.

CCT367766 is a third-generation heterobifunctional protein degradation probe, also known as a

Proteolysis Targeting Chimera (PROTAC), designed to selectively target the protein pirin for

degradation.[1] Pirin is a transcriptional regulator implicated in various cellular processes, and

its dysregulation has been associated with diseases such as cancer.[2] Understanding the

selectivity and potential off-target effects of compounds like CCT367766 is crucial for their

development as therapeutic agents and research tools.

Quantitative Off-Target Proteomics Analysis
A key study utilizing unbiased, whole-proteome mass spectrometry provides a quantitative

assessment of CCT367766's selectivity. In this experiment, SK-OV-3 human ovarian cancer

cells were treated with CCT367766, and the relative protein abundance was measured using

tandem mass tagging (TMT). The results demonstrated the high selectivity of CCT367766 for

its intended target.

Table 1: Quantitative Proteomics of CCT367766 in SK-OV-3 Cells
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Treatment
Total Quantifiable
Proteins

Significantly
Depleted Proteins
(p(adj) < 0.05)

Fold Reduction of
Pirin

50 nM CCT367766

(4h)
8547 Pirin 2.3-fold

Data sourced from Chessum et al., J Med Chem, 2018.[3]

This analysis revealed that out of over 8,500 quantified proteins, only pirin showed a

statistically significant decrease in protein levels upon treatment with CCT367766.[3]

Comparison with Alternative Pirin-Targeting
Compounds
Direct, quantitative, whole-proteome off-target analyses for alternative pirin inhibitors are not as

readily available in the published literature. However, data from other experimental approaches

provide some insight into the selectivity of these compounds.

CCT251236: This compound is a precursor to CCT367766 and a direct inhibitor of pirin.[4] A

chemical proteomics pull-down experiment was conducted to identify its molecular targets. This

study identified pirin as a high-affinity target with very few other proteins being significantly

enriched. While not a quantitative, whole-proteome analysis, this result suggests a high degree

of selectivity for CCT251236.

CCG-1423/CCG-203971 Series: These compounds are inhibitors of the Rho/MRTF/SRF

signaling pathway, and pirin has been identified as one of their molecular targets. An affinity

pull-down experiment using a derivative of this series (CCG-222740) followed by proteomic

analysis identified pirin as a primary target in cell lysates. However, a comprehensive,

quantitative analysis of off-target interactions across the proteome has not been reported,

making a direct comparison of selectivity with CCT367766 challenging.

TphA: This small molecule was identified as a direct binder of pirin through a screen of an

immobilized compound library. However, its cellular effects were reported to be modest, and

detailed off-target proteomics data is not available.
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Table 2: Comparison of Pirin-Targeting Compounds

Compound
Mechanism of
Action

Off-Target Analysis
Method

Key Off-Target
Findings

CCT367766
Pirin Degrader

(PROTAC)

Whole-Proteome

Mass Spectrometry

(TMT)

Highly selective; only

pirin significantly

depleted out of 8547

proteins.

CCT251236 Pirin Inhibitor
Chemical Proteomics

Pull-Down

Highly selective; very

few off-targets

identified.

CCG-1423/ CCG-

203971

Pirin/Rho Pathway

Inhibitor

Affinity Pull-Down

Proteomics

Pirin identified as a

primary target;

comprehensive off-

target profile not

determined.

TphA Pirin Inhibitor Not Reported

No off-target

proteomics data

available.

Experimental Protocols
Whole-Proteome Mass Spectrometry of CCT367766:

SK-OV-3 cells were treated with 50 nM CCT367766 or a vehicle control for 4 hours. Cell

lysates were collected, and proteins were digested into peptides. The resulting peptides were

labeled with tandem mass tags (TMT) for relative quantification. The labeled peptides were

then analyzed by mass spectrometry. Protein abundance was compared between the

CCT367766-treated and vehicle-treated cells. Statistical analysis, including Benjamini-

Hochberg correction, was used to identify proteins with a significant change in expression.

Chemical Proteomics Pull-Down for CCT251236:
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A chemical probe based on the CCT251236 scaffold was synthesized and immobilized on

beads. These beads were then incubated with human cancer cell lysate to capture interacting

proteins. After washing to remove non-specific binders, the captured proteins were eluted and

identified by mass spectrometry.

Signaling Pathways and Experimental Workflows
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Off-Target Proteomics Experimental Workflow
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Caption: Workflow for quantitative off-target proteomics analysis.
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CCT367766 (PROTAC) Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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